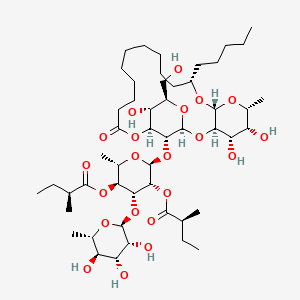
Tricolorin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricolorin A is a natural product found in Ipomoea violacea and Ipomoea tricolor with data available.
Aplicaciones Científicas De Investigación
Natural Herbicide Potential Tricolorin A demonstrates significant herbicidal activity, acting as both a pre- and post-emergence plant growth inhibitor. It exhibits broad-spectrum weed control, effectively inhibiting the germination and growth of various monocotyledonous and dicotyledonous seeds. This suggests that Tricolorin A could be a promising biodegradable alternative to conventional herbicides (Lotina‐Hennsen, King-Díaz, & Pereda-Miranda, 2013).
Synthetic Approaches and Derivatives Research has focused on the stepwise and one-pot synthesis of Tricolorin A, using techniques like interrupted Pummerer reaction-mediated glycosylation. This contributes to the understanding of its chemical structure and potential modifications for various applications (Sun et al., 2020).
Crystal Structure Analysis The crystal structure of a Tricolorin A derivative has been determined, providing insights into the molecular configuration of this class of natural products. This is crucial for understanding its biological activities and potential therapeutic uses (Lehmann, Fürstner, & Müller, 2000).
Antioxidant Constituents in Amaranthus tricolor Studies on Amaranthus tricolor, a plant containing Tricolorin A, reveal its rich antioxidant profile. The presence of betacyanins, carotenoids, betalains, and flavonoids in A. tricolor suggests potential pharmacological applications of these components, including Tricolorin A (Sarker & Oba, 2020).
Pore-Forming Activity in Model Membranes Tricolorin A and related compounds have been studied for their ability to permeabilize cell membranes. This property is significant for understanding their mechanism of action and potential applications in targeted therapies or drug delivery systems (Pereda-Miranda, Villatoro-Vera, Bah, & Lorence, 2009).
Salinity Stress Response in Plants Research involving Amaranthus tricolor has shown that salinity stress can enhance the plant's nutritional and antioxidant profile, which includes components like Tricolorin A. This indicates potential agricultural applications in saline environments (Sarker, Islam, & Oba, 2018).
Cardioprotective Effects Studies on the effects of Amaranthus tricolor extracts, which contain Tricolorin A, have shown potential cardioprotective effects in animal models. This opens avenues for exploring Tricolorin A in cardiovascular health applications (Nahar et al., 2018).
Propiedades
Nombre del producto |
Tricolorin A |
|---|---|
Fórmula molecular |
C50H86O21 |
Peso molecular |
1023.2 g/mol |
Nombre IUPAC |
[(2S,3S,4R,5R,6S)-2-methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R,26R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C50H86O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-40-35(55)31(24-51)65-50(69-41-37(57)34(54)28(7)62-48(41)64-30)43(40)71-49-44(68-46(60)26(5)11-3)42(39(29(8)63-49)67-45(59)25(4)10-2)70-47-38(58)36(56)33(53)27(6)61-47/h25-31,33-44,47-51,53-58H,9-24H2,1-8H3/t25-,26-,27-,28+,29-,30-,31+,33-,34-,35+,36+,37-,38+,39-,40-,41+,42+,43+,44+,47-,48-,49-,50-/m0/s1 |
Clave InChI |
DWBKNMQALHFQLC-YSLUMIJWSA-N |
SMILES isomérico |
CCCCC[C@H]1CCCCCCCCCC(=O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)OC(=O)[C@@H](C)CC)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)OC(=O)[C@@H](C)CC)O[C@@H]5[C@H]([C@H]([C@H](O[C@H]5O1)C)O)O)CO)O |
SMILES canónico |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC(=O)C(C)CC)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C(C)CC)OC5C(C(C(OC5O1)C)O)O)CO)O |
Sinónimos |
(11S)-hydroxyhexadecanoic acid 11-O-alpha-L-rhamnopyranosyl-(1-3)-O-alpha-L-(2-O-(2S-methylbutyryl)-4-O-(2S-methylbutyryl))rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-2)-beta-D-fucopyranoside-(1,3''-lactone) tricolorin A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



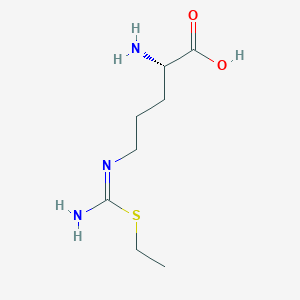
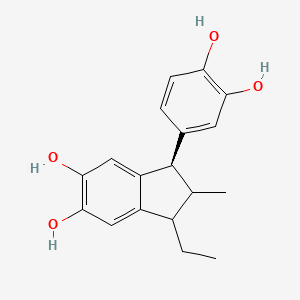
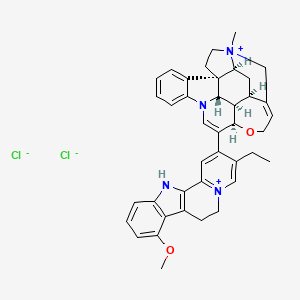
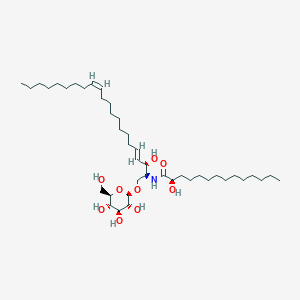
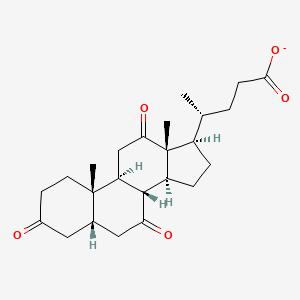
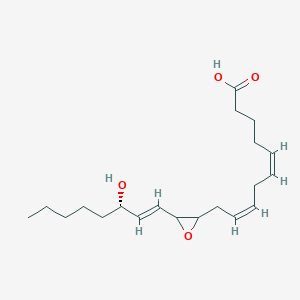
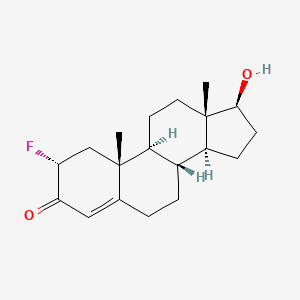
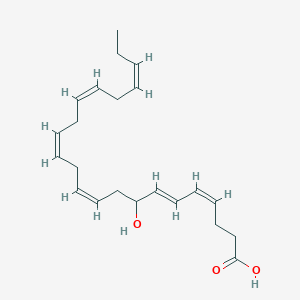
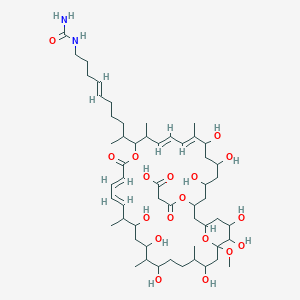
![(2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxyethyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1245482.png)
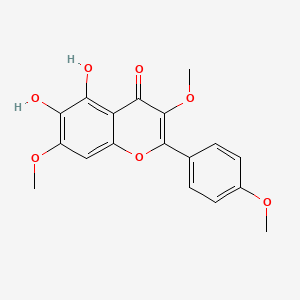
![N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alanine](/img/structure/B1245485.png)
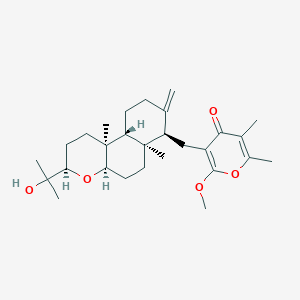
![6-[3]-Ladderane-1-hexanol](/img/structure/B1245490.png)